molecular formula C29H30N4O8 B1208175 Saframycin A

Saframycin A

Cat. No.: B1208175
M. Wt: 562.6 g/mol
InChI Key: JNEGMBHBUAJRSX-SHUHUVMISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

This method allows for the efficient total synthesis of Saframycin A, as well as its analogs such as jorunnamycin A and N-protected saframycin Y3 . The process involves the use of non-ribosomal peptide synthetases (NRPSs) and specific enzymes like SfmC, which catalyze the iterative reactions required to construct the core structure .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using genetically engineered strains of Streptomyces lavendulae. These strains are optimized to produce high yields of the compound through the manipulation of biosynthetic gene clusters . The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Saframycin A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as Saframycin C, D, and Y3. These derivatives retain the core tetrahydroisoquinoline scaffold but exhibit different functional groups and biological activities .

Scientific Research Applications

Saframycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Comparison with Similar Compounds

Saframycin A is part of a family of tetrahydroisoquinoline alkaloids, which includes compounds like jorunnamycin A, jorumycin, and ecteinascidin 743 . These compounds share a similar core structure but differ in their functional groups and biological activities.

This compound stands out due to its unique biosynthetic pathway and the specific enzymes involved in its production. Its potent antitumor activity and the ability to undergo various chemical modifications make it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C29H30N4O8

Molecular Weight

562.6 g/mol

IUPAC Name

N-[[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl]-2-oxopropanamide

InChI

InChI=1S/C29H30N4O8/c1-11-23(35)14-8-17-22-21-15(24(36)12(2)28(41-6)26(21)38)7-16(32(22)4)18(9-30)33(17)19(10-31-29(39)13(3)34)20(14)25(37)27(11)40-5/h16-19,22H,7-8,10H2,1-6H3,(H,31,39)/t16-,17-,18-,19-,22-/m0/s1

InChI Key

JNEGMBHBUAJRSX-SHUHUVMISA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)C[C@H]3[C@H]4C5=C(C[C@H](N4C)[C@@H](N3[C@H]2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)CC3C4C5=C(CC(N4C)C(N3C2CNC(=O)C(=O)C)C#N)C(=O)C(=C(C5=O)OC)C)OC

Synonyms

21-cyanosaframycin B
saframycin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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